Potassium (2-benzyloxyphenyl)trifluoroborate
Overview
Description
Potassium (2-benzyloxyphenyl)trifluoroborate belongs to the class of compounds known as potassium acyltrifluroborates . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . Boronic acids RB(OH)2 react with potassium bifluoride K[HF2] to form trifluoroborate salts K[RBF3] .Molecular Structure Analysis
The molecular formula of this compound is C13H11BF3KO . The molecular weight is 290.13 .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Synthesis of Sulfones and Cross-Coupling Reactions :
- Potassium allyltrifluoroborates undergo bora-ene reactions with sulfur dioxide, leading to the production of sulfinyloxy-trifluoroborates, which can be further alkylated to produce sulfones. This process involves using benzyl halides and haloacetic acid derivatives as alkylation reagents. The synthesized sulfones find extensive use in various chemical synthesis applications (Stikute et al., 2017).
- Furthermore, potassium aryltrifluoroborates have been employed in cross-coupling reactions with aryl and heteroaryl chlorides using oxime-derived palladacycle as a pre-catalyst. These reactions, conducted in aqueous media, yield biphenyls under phosphine-free conditions, highlighting the reagent's contribution to creating biologically and industrially relevant compounds (Alacid & Nájera, 2008).
Copper-Catalyzed Trifluoromethylation :
- The use of potassium (trifluoromethyl)trimethoxyborate in copper-catalyzed trifluoromethylation reactions represents a significant advancement. This reagent facilitates the transformation of aryl iodides into benzotrifluorides, a crucial chemical moiety in various pharmaceuticals and agrochemicals (Knauber et al., 2011).
Wittig Reactions and Synthesis of Organotrifluoroborates :
- The preparation of organotrifluoroborato phosphonium ylides from benzyl chlorides and their subsequent conversion to unsaturated organotrifluoroborates showcases the reagent's role in creating complex organic molecules. This transformation is crucial for synthesizing various organic compounds, including pharmaceuticals and materials (Molander et al., 2007).
Stereo Specific Cross-Coupling and Synthesis of Secondary Alcohols :
- The palladium-catalyzed Suzuki-Miyaura reaction using potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides is noteworthy. It provides a route to protected secondary alcohols, crucial intermediates in various chemical syntheses. The process is stereospecific, maintaining the stereochemistry, which is vital for the biological activity of many compounds (Molander & Wisniewski, 2012).
Mechanism of Action
Target of Action
Potassium (2-benzyloxyphenyl)trifluoroborate is an organotrifluoroborate compound . Organotrifluoroborates are organoboron compounds that contain an anion with the general formula [RBF3]− . They can be thought of as protected boronic acids, or as adducts of carbanions and boron trifluoride . They are often used in organic synthesis as alternatives to boronic acids .
Mode of Action
Organotrifluoroborates are strong nucleophiles and react with electrophiles without transition-metal catalysts . The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling reactions has recently been investigated in detail . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, so a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in organic synthesis. It is involved in oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling .
Pharmacokinetics
Like other organotrifluoroborates, it is likely to be stable and resistant to degradation .
Result of Action
The result of the action of this compound is the formation of new chemical bonds and structures through its role in various organic synthesis reactions .
Action Environment
This compound is tolerant of air and moisture , making it easy to handle and purify . It is typically stored in an inert atmosphere at room temperature . Environmental factors such as temperature, humidity, and the presence of other chemical reagents can influence its action, efficacy, and stability .
Safety and Hazards
Future Directions
Potassium trifluoroborates are a promising class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them versatile coupling partners and useful reagents in a vast array of C–C bond forming reactions . Therefore, they have the potential to expand the palette of available boron reagents for cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
Potassium (2-benzyloxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups. The compound’s trifluoroborate group is known to interact with palladium catalysts, enhancing the efficiency of cross-coupling reactions . Additionally, it can form complexes with other biomolecules, influencing their reactivity and stability.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism . The compound’s ability to form stable complexes with cellular proteins can lead to alterations in protein function and cellular responses. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by exposure to moisture and air, leading to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical transformations . The compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds. These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s distribution can also be affected by its chemical properties, such as solubility and stability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
potassium;trifluoro-(2-phenylmethoxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRRAFYGUCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OCC2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660121 | |
Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-44-8 | |
Record name | Borate(1-), trifluoro[2-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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